molecular formula C12H14N4O2S B2768027 2-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide CAS No. 2380143-49-5

2-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide

Cat. No. B2768027
CAS RN: 2380143-49-5
M. Wt: 278.33
InChI Key: LVRBPUNXEOSBMT-UHFFFAOYSA-N
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Description

2-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide is a chemical compound that has been of great interest in the scientific community due to its potential applications in various fields. This compound is a thieno[3,2-d]pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide is not fully understood. However, it has been found to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and inhibition of this enzyme has been found to have anticancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, this compound has been found to have low toxicity in animal models. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Another direction is to explore its mechanism of action in more detail to better understand how it exerts its effects. Additionally, future studies could focus on improving the solubility of this compound to make it more suitable for in vivo administration.

Synthesis Methods

The synthesis of 2-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide has been reported using various methods. One of the most common methods involves the reaction of 1,3-thiazole-4-carboxylic acid with ethyl chloroacetate to form ethyl 2-(1,3-thiazol-4-yl)acetate. This compound is then reacted with 2-amino-4-methoxy-6-(2-thienyl)pyrimidine to form this compound.

Scientific Research Applications

2-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells in vitro. This compound has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

2-methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-18-6-10(17)15-8-4-16(5-8)12-11-9(2-3-19-11)13-7-14-12/h2-3,7-8H,4-6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRBPUNXEOSBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1CN(C1)C2=NC=NC3=C2SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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